molecular formula C6H5Cl2NO2 B14759418 methyl 3,4-dichloro-1H-pyrrole-2-carboxylate

methyl 3,4-dichloro-1H-pyrrole-2-carboxylate

Cat. No.: B14759418
M. Wt: 194.01 g/mol
InChI Key: QOWPRHXYURDOBN-UHFFFAOYSA-N
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Description

Methyl 3,4-dichloro-1H-pyrrole-2-carboxylate: is a chemical compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This particular compound is characterized by the presence of two chlorine atoms at the 3 and 4 positions of the pyrrole ring and a methyl ester group at the 2 position. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3,4-dichloro-1H-pyrrole-2-carboxylate typically involves the reaction of 3,4-dichloropyrrole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 3,4-dichloro-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of methyl 3,4-dichloro-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The chlorine atoms and the ester group play a crucial role in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, allowing it to form covalent bonds with nucleophilic sites on biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison: Methyl 3,4-dichloro-1H-pyrrole-2-carboxylate is unique due to the presence of two chlorine atoms at the 3 and 4 positions, which significantly influence its chemical reactivity and biological activity. Compared to its analogs, such as methyl 4-chloro-1H-pyrrole-2-carboxylate and methyl 4,5-dichloro-1H-pyrrole-2-carboxylate, this compound exhibits distinct substitution patterns and reactivity profiles. The presence of two chlorine atoms enhances its electrophilic character, making it more reactive in substitution reactions .

Properties

Molecular Formula

C6H5Cl2NO2

Molecular Weight

194.01 g/mol

IUPAC Name

methyl 3,4-dichloro-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C6H5Cl2NO2/c1-11-6(10)5-4(8)3(7)2-9-5/h2,9H,1H3

InChI Key

QOWPRHXYURDOBN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CN1)Cl)Cl

Origin of Product

United States

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